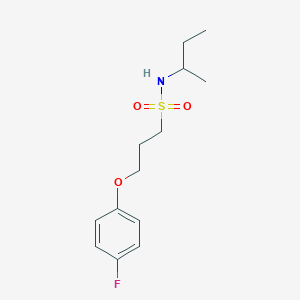
N-(sec-butyl)-3-(4-fluorophenoxy)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-3-(4-fluorophenoxy)propane-1-sulfonamide is a useful research compound. Its molecular formula is C13H20FNO3S and its molecular weight is 289.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(sec-butyl)-3-(4-fluorophenoxy)propane-1-sulfonamide, a sulfonamide derivative, exhibits significant biological activity primarily through its interaction with key enzymes involved in bacterial metabolism. This article delves into the compound's mechanisms of action, pharmacokinetics, and potential applications in both therapeutic and research contexts.
Inhibition of Dihydropteroate Synthetase
this compound functions by inhibiting dihydropteroate synthetase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. This inhibition disrupts the folic acid synthesis pathway, which is vital for bacterial growth and replication. By competing with para-aminobenzoic acid (PABA), a substrate necessary for DHPS activity, the compound effectively starves bacteria of essential nucleotides required for DNA synthesis .
Inhibition of Carbonic Anhydrase
Additionally, this sulfonamide can inhibit carbonic anhydrase, an enzyme that plays a pivotal role in maintaining pH balance and fluid homeostasis in various biological systems. This dual inhibitory action may enhance its therapeutic efficacy and broaden its application spectrum beyond antibacterial activity.
Pharmacokinetics
Sulfonamides, including this compound, are characterized by good oral bioavailability. They are widely distributed throughout the body and can achieve therapeutic concentrations in various tissues. The compound's pharmacokinetic profile suggests a favorable absorption and distribution pattern, making it suitable for systemic administration.
Biological Activity Overview
| Biological Activity | Details |
|---|---|
| Target Enzymes | Dihydropteroate synthetase, Carbonic anhydrase |
| Mechanism | Competitive inhibition of PABA processing; disruption of folic acid synthesis |
| Pharmacokinetics | Good oral bioavailability; wide tissue distribution |
| Potential Applications | Antibacterial therapy; research tool for studying metabolic pathways |
Antibacterial Efficacy
A study analyzing various sulfonamides demonstrated that this compound exhibited significant antibacterial activity against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established sulfonamide antibiotics, indicating its potential as a therapeutic agent .
Research Applications
In addition to its antibacterial properties, this compound has been utilized in biochemical research to explore cellular mechanisms related to folate metabolism. Its role as a tool in metabolic studies highlights its importance beyond traditional antibacterial applications. For instance, it has been employed to investigate the effects of folate deficiency on cellular proliferation and differentiation .
Propriétés
IUPAC Name |
N-butan-2-yl-3-(4-fluorophenoxy)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO3S/c1-3-11(2)15-19(16,17)10-4-9-18-13-7-5-12(14)6-8-13/h5-8,11,15H,3-4,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYCKWAWYXIGPMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)CCCOC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














